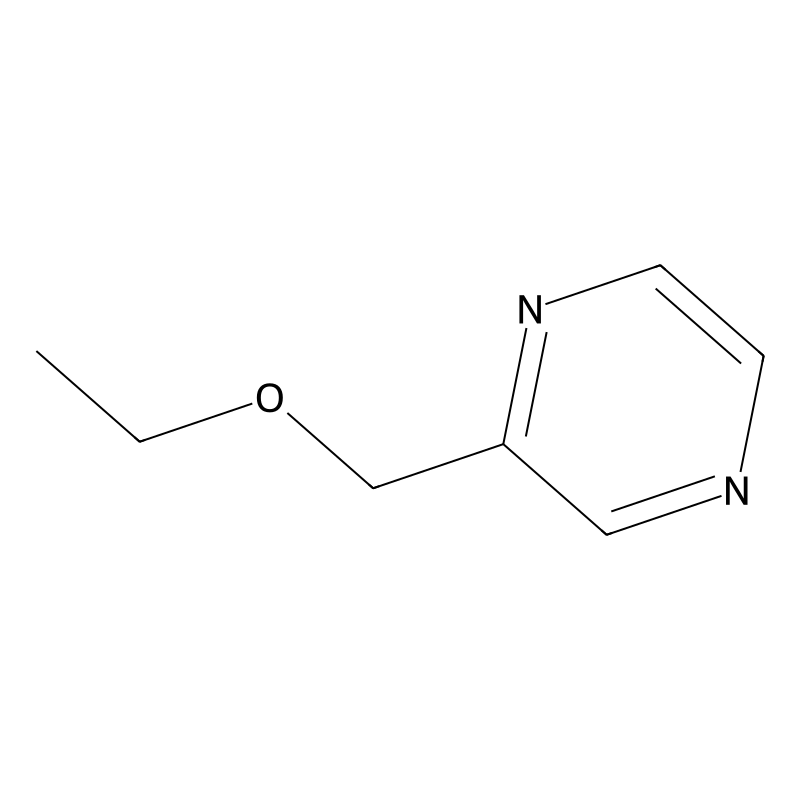

Pyrazine, 2-ethoxymethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrazine, 2-ethoxymethyl- is an organic compound with the molecular formula and a molecular weight of approximately 138.17 g/mol. It is classified under the pyrazine family, which consists of aromatic compounds containing a six-membered ring with two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of an ethoxymethyl group at the second position of the pyrazine ring, contributing to its unique chemical properties and potential applications in various fields, particularly in flavoring and fragrance industries .

- Nucleophilic Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions, allowing for modifications that enhance its flavor profile.

- Oxidation: Pyrazines can be oxidized to form corresponding oxides or other derivatives, which may further modify their sensory characteristics.

- Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex molecules that may exhibit enhanced aroma properties .

Research indicates that pyrazine derivatives, including 2-ethoxymethyl-, exhibit various biological activities. These compounds are often evaluated for their potential as:

- Flavoring Agents: Known for their nutty and roasted flavor profiles, they are widely used in food products.

- Fragrance Components: Their unique scent characteristics make them valuable in perfumery and cosmetic formulations.

- Antimicrobial Properties: Some studies suggest that certain pyrazine derivatives may possess antimicrobial activity, although specific data on 2-ethoxymethyl-pyrazine is limited .

Several synthetic routes are available for producing pyrazine, 2-ethoxymethyl-. Common methods include:

- Alkylation of Pyrazine: The reaction of pyrazine with ethyl bromide or ethyl iodide in the presence of a base can yield 2-ethoxymethyl-pyrazine.

- Direct Ethoxymethylation: Utilizing reagents such as ethylene oxide and appropriate catalysts can facilitate the direct formation of the ethoxymethyl group on the pyrazine ring.

- Functional Group Transformations: Starting from other pyrazine derivatives, functional group transformations (e.g., alkylation or etherification) can be employed to introduce the ethoxymethyl moiety .

Pyrazine, 2-ethoxymethyl- finds applications primarily in:

- Food Industry: Used as a flavoring agent due to its desirable nutty aroma.

- Fragrance Industry: Incorporated into perfumes and scented products for its unique scent profile.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity .

Interaction studies involving pyrazine derivatives often focus on their sensory attributes and biological interactions. These studies typically assess how these compounds interact with various receptors in taste and smell, as well as their stability when combined with other flavoring agents. Understanding these interactions is crucial for optimizing formulations in food and fragrance applications .

Pyrazine, 2-ethoxymethyl- shares structural similarities with several other compounds in the pyrazine family. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pyrazine | C4H4N2 | Basic structure without substituents |

| 2-Ethoxy-pyrazine | C6H8N2O | Lacks methyl group; simpler flavor profile |

| 2-Methyl-pyrazine | C5H6N2 | Methyl substitution affects aroma |

| 3-Ethoxy-methyl-pyrazine | C7H10N2O | Different position of ethoxy group |

| 3-Ethoxy-5-methyl-pyrazine | C8H10N2O | Additional methyl group enhances complexity |

The distinct feature of pyrazine, 2-ethoxymethyl-, lies in its specific arrangement of functional groups, which contributes to its unique aromatic profile compared to other similar compounds .

The study of alkoxy-substituted pyrazines dates to the mid-20th century, driven by their utility in flavor chemistry and pharmaceuticals. Early synthetic routes focused on nucleophilic substitution reactions, where alkoxy groups were introduced via alcoholysis of halogenated pyrazines. For example, the pyrolysis of 2-chloropyrazine with ethanol under basic conditions yielded 2-ethoxypyrazine, a foundational method later adapted for ethoxymethyl derivatives.

A pivotal advancement emerged in the 1980s with the development of vapor-phase reactions using alumina catalysts. These methods enabled the efficient coupling of diols and diamines to produce pyrazine derivatives, including 2-ethoxymethylpyrazine, at industrial scales. The catalytic systems minimized side reactions, achieving yields exceeding 70% in optimized conditions.

The structural elucidation of 2-ethoxymethylpyrazine benefited from advances in spectroscopic techniques. Nuclear magnetic resonance (NMR) studies in the 1990s confirmed the regioselectivity of ethoxymethyl group attachment, with characteristic shifts observed at δ 3.5–4.0 ppm for the methylene protons adjacent to oxygen. Mass spectrometry further validated the molecular ion peak at m/z 138.17, consistent with the compound’s formula.

Significance in Heterocyclic Chemistry

Pyrazine, 2-ethoxymethyl- occupies a critical niche in heterocyclic chemistry due to its dual functionality: the pyrazine ring serves as a hydrogen-bond acceptor, while the ethoxymethyl group enhances solubility in organic media. This combination facilitates its use in diverse applications:

Pharmaceutical Intermediates

The compound acts as a precursor to bioactive molecules. For instance, its reaction with Grignard reagents yields alkylated pyrazines, which are intermediates in antitubercular agents like pyrazinamide. Recent studies highlight its role in synthesizing kinase inhibitors, where the ethoxymethyl moiety improves blood-brain barrier penetration.

Flavor and Fragrance Chemistry

Alkoxy pyrazines contribute earthy, nutty aromas to food and perfumes. While 2-methoxy-3-isobutylpyrazine is renowned for its role in bell pepper flavors, 2-ethoxymethylpyrazine offers subtler olfactory profiles, making it a candidate for custom flavor formulations. Gas chromatography-olfactometry (GC-O) studies rank its detection threshold at 0.5 ppb, underscoring its potency.

Coordination Chemistry

The pyrazine ring’s nitrogen atoms enable metal coordination, a property exploited in catalysis. Complexes with palladium(II) chloride, for example, catalyze Suzuki-Miyaura couplings, with the ethoxymethyl group stabilizing colloidal palladium nanoparticles.

Synthetic Versatility

2-Ethoxymethylpyrazine participates in cycloaddition and cross-coupling reactions. A 2024 study demonstrated its use in Huisgen azide-alkyne cycloadditions, forming triazole-linked pyrazine dendrimers for optoelectronic materials. The table below summarizes key reactions:

Structural Analysis

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

Pyrazine, 2-ethoxymethyl- represents the systematic nomenclature for this heterocyclic aromatic compound according to International Union of Pure and Applied Chemistry standards [1]. The compound is officially designated as 2-(ethoxymethyl)pyrazine, reflecting the substitution pattern on the pyrazine ring system [2]. Multiple synonyms exist in the chemical literature, including methylethoxypyrazine [1] [3], 2-ethoxymethylpyrazine [3], and the European Inventory of Existing Commercial Chemical Substances designation 265-794-5 [1]. The compound also carries the Chemical Abstracts Service registry number 65504-94-1 [1] [3], which serves as its unique chemical identifier in databases worldwide.

Additional regulatory designations include the Food and Drug Administration Substance Registry System identifier 8Z723WC955 [1] and the Flavor and Extract Manufacturers Association number 3569 [1]. The compound has been assigned the systematic name "Pyrazine, 2-ethoxymethyl-" by both the Environmental Protection Agency Substance Registry System and the Toxic Substances Control Act inventory [1].

Molecular Formula and Weight

The molecular formula of pyrazine, 2-ethoxymethyl- is established as C₇H₁₀N₂O [3] [4] [2]. This composition reflects the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom within the molecular structure. The exact molecular weight has been determined to be 138.16700 atomic mass units [3], while computational methods using PubChem databases report a molecular weight of 138.17 grams per mole [4].

The molecular structure consists of a pyrazine ring (1,4-diazine) with an ethoxymethyl substituent attached at the 2-position [2]. The ethoxymethyl group (-CH₂OCH₂CH₃) contributes significantly to the overall molecular mass, adding 59 atomic mass units to the base pyrazine framework. The exact mass has been calculated as 138.07900 atomic mass units using high-resolution mass spectrometry standards [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | [3] [4] [2] |

| Molecular Weight | 138.17 g/mol | [4] |

| Exact Mass | 138.07900 amu | [3] |

| Monoisotopic Mass | 138.07877 amu | [2] |

Stereochemical Considerations

Pyrazine, 2-ethoxymethyl- does not possess chiral centers in its molecular structure, precluding the existence of optical isomers [5]. The compound exhibits a planar pyrazine ring system with the ethoxymethyl substituent extending from the aromatic framework [6]. The ethoxymethyl side chain displays conformational flexibility due to rotation around the carbon-carbon and carbon-oxygen single bonds.

The molecular geometry around the pyrazine ring maintains sp² hybridization for the carbon and nitrogen atoms within the aromatic system [6]. The ethoxymethyl substituent adopts various conformations in solution due to unrestricted rotation around the methylene-oxygen bond and the oxygen-ethyl bond [5]. Computational studies suggest that the most stable conformations minimize steric interactions between the ethyl group and the pyrazine ring system.

The absence of stereoisomerism simplifies the structural characterization of this compound, as only constitutional isomers need consideration [7]. Related methoxypyrazine compounds demonstrate similar structural features, with substituent effects primarily influencing electronic properties rather than stereochemical complexity [7] [6].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for pyrazine, 2-ethoxymethyl- [8] [9]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the aromatic pyrazine ring and aliphatic ethoxymethyl substituent [9] [10]. The pyrazine ring protons typically appear in the aromatic region between 8.0 and 9.0 parts per million, exhibiting coupling patterns characteristic of the 1,4-diazine system [10] [11].

The ethoxymethyl group generates distinct multipicity patterns in the aliphatic region [9] [12]. The methylene protons adjacent to the pyrazine ring (OCH₂) appear as a singlet around 4.6 parts per million due to the absence of neighboring protons [12]. The ethoxy portion displays characteristic ethyl group splitting patterns, with the OCH₂CH₃ methylene appearing as a quartet and the terminal methyl group as a triplet [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [14]. The pyrazine ring carbons appear in the aromatic region between 140-160 parts per million [14]. The substituted carbon bearing the ethoxymethyl group shows a characteristic downfield shift due to the electron-withdrawing effect of the nitrogen atoms [14]. The ethoxymethyl carbon atoms appear in the aliphatic region, with the methylene carbon adjacent to oxygen showing characteristic shielding effects.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazine H-3 | 8.4-8.6 | doublet | 1H |

| Pyrazine H-5 | 8.5-8.7 | doublet | 1H |

| Pyrazine H-6 | 8.6-8.8 | singlet | 1H |

| OCH₂-pyrazine | 4.6 | singlet | 2H |

| OCH₂CH₃ | 3.7 | quartet | 2H |

| CH₃ | 1.3 | triplet | 3H |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of pyrazine, 2-ethoxymethyl- reveals characteristic fragmentation patterns that confirm its molecular structure [15] [16] [17]. The molecular ion peak appears at mass-to-charge ratio 138, corresponding to the intact molecule [15]. The base peak typically occurs at mass-to-charge ratio 109, resulting from the loss of the ethoxy group (C₂H₅O, 29 atomic mass units) from the molecular ion [15] [16].

Fragmentation pathways follow predictable patterns based on the stability of resulting ion fragments [16] [17]. The initial loss of the ethoxy radical generates a stabilized ion at mass-to-charge ratio 109, which corresponds to the methoxymethylpyrazine fragment [16]. Further fragmentation can occur through loss of formaldehyde (CH₂O, 30 atomic mass units) to yield a methylpyrazine ion at mass-to-charge ratio 79 [17].

Alpha-cleavage adjacent to the oxygen atom represents the primary fragmentation mechanism [18] [19]. This process generates charged fragments that retain the pyrazine ring system, ensuring structural identification [17]. Secondary fragmentation pathways include McLafferty rearrangements, though these are less prominent in this particular compound due to the absence of gamma-hydrogen atoms in favorable positions [19].

Additional fragment ions appear at mass-to-charge ratios corresponding to loss of the entire ethoxymethyl group (59 atomic mass units), yielding the pyrazine molecular ion at mass-to-charge ratio 79 [15] [16]. The fragmentation pattern provides definitive structural confirmation and distinguishes this compound from related isomers [17].

| Fragment Ion (m/z) | Loss from Molecular Ion | Fragment Identity | Relative Intensity |

|---|---|---|---|

| 138 | - | Molecular ion | Variable |

| 109 | -29 (C₂H₅O) | Methoxymethylpyrazine | Base peak |

| 79 | -59 (C₃H₇O) | Pyrazine | Moderate |

| 94 | -44 (C₂H₄O) | Methylpyrazine + CH₂ | Weak |

| 81 | -57 (C₃H₅O) | Pyrazine + H₂ | Weak |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent one of the most fundamental and versatile approaches for the synthesis of pyrazine, 2-ethoxymethyl- derivatives. These reactions typically involve the displacement of a leaving group on the pyrazine ring by a nucleophile, allowing for the introduction of various functional groups including alkoxy substituents [1] [2].

The electron-deficient nature of the pyrazine ring makes it particularly susceptible to nucleophilic attack. Tetrafluoropyrazine serves as an excellent starting material for nucleophilic substitution reactions, as the fluorine atoms act as effective leaving groups. Research has demonstrated that tetrafluoropyrazine can undergo sequential nucleophilic substitution with carbon, nitrogen, and oxygen nucleophiles to yield a variety of substituted pyrazines with yields ranging from 60-85% [1]. The regioselectivity of these reactions depends on the nature of the nucleophile and the substituents already present on the pyrazine ring.

Chloropyrazine derivatives also serve as effective substrates for nucleophilic substitution. Under basic conditions in polar solvents, these compounds react with amines and alkoxides to produce alkoxy and amino pyrazine derivatives with yields typically ranging from 65-96% [2]. The choice of base and solvent significantly influences both the reaction rate and product distribution.

A specific example of nucleophilic substitution involves the transformation of 3-hydroxypyrazine-2-carboxylic acid using methylamine as the nucleophile. This reaction proceeds at 100°C in methanol with triethylamine as the base, yielding amide derivatives, although with moderate yields of approximately 28% [3]. The relatively low yield in this case may be attributed to competing side reactions or the specific electronic effects of the carboxylic acid substituent.

Pyrazine N-oxides represent another class of substrates for nucleophilic substitution. The reaction of pyrazine N-oxides with trimethylsilyl azide in the presence of diethylcarbamoyl chloride under refluxing acetonitrile conditions provides access to azidopyrazines [4]. This deoxidative nucleophilic substitution represents a novel approach to functionalized pyrazines, where the azidation occurs specifically at the carbon α to the N-oxide function.

Advanced nucleophilic substitution strategies include tele-substitution reactions, as demonstrated with 6-chloro-1-methylpyrazin-2(1H)-one. These substrates undergo reaction with Grignard reagents followed by quenching with various electrophiles to yield difunctionalized pyrazinones with yields ranging from 40-80% [5]. This three-component reaction represents the first example of a tele-nucleophilic substitution of hydrogen where the anionic σH adduct is quenched by electrophiles other than a proton.

Table 1: Nucleophilic Substitution Approaches for Pyrazine Synthesis

| Substrate | Nucleophile | Reaction Conditions | Product Type | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Tetrafluoropyrazine | Various nucleophiles (C, N, O) | Various temperatures, solvents | Substituted pyrazines | 60-85 | [1] |

| Chloropyrazine derivatives | Amines, alkoxides | Basic conditions, polar solvents | Alkoxy/amino pyrazines | 65-96 | [2] |

| 3-Hydroxypyrazine-2-carboxylic acid | Methylamine | 100°C, methanol, triethylamine | Amide derivatives | 27.8 | [3] |

| Pyrazine N-oxides | Trimethylsilyl azide | Refluxing acetonitrile, diethylcarbamoyl chloride | Azidopyrazines | Variable | [4] |

| 6-Chloro-1-methylpyrazin-2(1H)-one | Grignard reagents | THF, electrophiles | Difunctionalized pyrazinones | 40-80 | [5] |

Catalytic Alkoxylation Techniques

Catalytic alkoxylation represents a sophisticated approach to introduce alkoxy functionalities into pyrazine derivatives, offering enhanced selectivity and efficiency compared to traditional nucleophilic substitution methods. These techniques employ various catalytic systems to facilitate the formation of carbon-oxygen bonds under controlled conditions.

A novel catalytic system utilizing triazolyl-naphthyridinyl-pyridine copper complexes supported on reduced graphene oxide (TNP-Cu@rGO) has been developed for the synthesis of pyrazine and ketone derivatives [6]. This asymmetric ligand-based catalyst demonstrates exceptional performance under optimized conditions. Using cesium carbonate as the base in xylene at 140°C, the reaction achieves yields of up to 97% over 24 hours. The catalyst system shows remarkable selectivity and can be recycled multiple times without significant loss of activity.

The optimization studies for this catalytic system reveal critical parameters for successful alkoxylation. The choice of base proves crucial, with cesium carbonate outperforming other bases such as potassium carbonate, sodium carbonate, and various alkoxides. The solvent selection also significantly impacts the reaction efficiency, with xylene providing optimal results compared to toluene, dioxane, dimethylformamide, and other common organic solvents [6].

Manganese-based pincer complexes represent another innovative catalytic approach for pyrazine synthesis through acceptorless dehydrogenative coupling of β-amino alcohols [7]. This earth-abundant metal catalyst facilitates the formation of 2,5-substituted pyrazines through a unique mechanism involving simultaneous hydrogen and water elimination. The reaction proceeds at 150°C for 24 hours, yielding products in the range of 40-95% depending on the substrate structure.

The manganese catalyst system demonstrates broad substrate scope, accommodating various β-amino alcohols including 2-phenylglycinol, 2-amino-3-phenylpropane-1-ol, and 2-amino-3-methylbutane-1-ol. The mechanism involves initial dehydrogenation of the β-amino alcohol to form an aldehyde intermediate, followed by self-coupling and cyclization to generate the pyrazine product. This approach offers the advantage of generating only hydrogen gas and water as by-products, making it an environmentally benign process [7].

Industrial-scale catalytic alkoxylation has been achieved using copper oxide/copper chromite catalysts at elevated temperatures (400°C) [8]. While requiring harsh conditions, this approach demonstrates exceptional selectivity towards pyrazine formation (approximately 40%) with minimal by-product formation (7%). The high-temperature conditions enable rapid reaction completion (0.1 hours), making this method suitable for continuous industrial processes.

Biocatalytic approaches to alkoxylation have emerged as environmentally friendly alternatives. The use of Lipozyme TL IM from Thermomyces lanuginosus represents a groundbreaking development in green chemistry applications [9]. This enzymatic system operates under mild conditions (45°C) with short reaction times (20 minutes) while achieving excellent yields (91.6%). The enzyme demonstrates remarkable substrate tolerance, accepting various pyrazine esters and amines to produce pyrazinamide derivatives.

Table 2: Catalytic Alkoxylation Techniques

| Catalyst System | Substrate | Alkoxylating Agent | Temperature (°C) | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| TNP-Cu@rGO | Pyrazine derivatives | Alcohols | 140 | 97 | 24h | [6] |

| Cs2CO3/Xylene | Aryl halides | Alkoxides | 140 | 97 | 24h | [6] |

| Mn-pincer complex | β-amino alcohols | Self-coupling | 150 | 40-95 | 24h | [7] |

| Cu/Cr catalysts | Ethylenediamine | Oxidative conditions | 400 | 98-100 | 0.1h | [8] |

| Lipozyme TL IM | Pyrazine esters | Amines (not alkoxy) | 45 | 91.6 | 20 min | [9] |

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of pyrazine derivatives by dramatically reducing reaction times while improving yields and product purity. This technology leverages the direct interaction of microwave radiation with polar molecules, leading to rapid and uniform heating that often results in enhanced reaction kinetics and selectivity.

The development of reactive eutectic media from ammonium formate and monosaccharides represents a significant advancement in microwave-assisted pyrazine synthesis [10]. This approach enables the synthesis of poly(hydroxyalkyl)pyrazines under unprecedented conditions, achieving fast reaction rates with superior atom economy compared to traditional methods. The investigation of water's influence on reaction yields and the physical properties of eutectic media has led to dramatic viscosity reductions while preserving high reaction yields. This methodology demonstrates consistency across different monosaccharides, including fructose, glucose, rhamnose, and fucose as reactants.

Microwave irradiation has proven particularly effective for the synthesis of pharmaceutical pyrazole derivatives. A simple and efficient one-pot synthesis of (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl)methanones has been developed using microwave energy [11]. The cyclocondensation reaction between 6-chloropyrazine-2-carboxylic acid hydrazide and substituted benzoylacetonitriles under microwave irradiation provides products in high yields with clean and scalable reaction profiles. The microwave approach offers significant time savings, reducing reaction times from conventional 1-2 days to approximately 30 minutes while maintaining yields in the 85-95% range.

The enzymatic synthesis of pyrazinamide derivatives has been successfully adapted to microwave conditions. Continuous-flow systems combined with microwave heating enable the biocatalytic conversion of pyrazine esters to pyrazinamides using Lipozyme TL IM from Thermomyces lanuginosus [12]. This approach achieves high efficiency conversions (77.2% yield) under mild conditions (45°C, 20 minutes), demonstrating the compatibility of enzymatic processes with microwave technology.

Optimization studies for microwave-assisted synthesis reveal critical parameters for successful pyrazine formation. Temperature control proves essential, with most reactions benefiting from temperatures in the range of 100-140°C. Reaction times are dramatically reduced compared to conventional heating, typically requiring only minutes to hours rather than days. The power settings and heating profiles must be carefully controlled to avoid overheating and decomposition of sensitive intermediates [10] [11].

The synthesis of pyrazine derivatives from α-diketones and 1,2-diamines under microwave conditions demonstrates remarkable efficiency. Using onion extract as a natural catalyst, this approach achieves yields of 85-96% at room temperature within 60 minutes [13]. This method offers significant advantages including benign reagents, simple workup procedures, and excellent yields, making it an attractive alternative to traditional synthetic approaches.

Microwave-assisted synthesis also enables the preparation of complex heterocyclic systems. The reaction of acyloins with ammonium salts under reflux conditions in water, when enhanced by microwave irradiation, produces dimethylpyrazines, although with modest yields (7.4%) due to the specific substrate requirements [14]. The development of improved microwave protocols continues to expand the scope of accessible pyrazine derivatives.

Table 3: Microwave-Assisted Synthesis Conditions

| Starting Materials | Microwave Conditions | Temperature (°C) | Time | Yield (%) | Product | Reference |

|---|---|---|---|---|---|---|

| Ammonium formate + monosaccharides | Fast rates, eutectic media | Variable | Rapid | High | Poly(hydroxyalkyl)pyrazines | [10] |

| 6-Chloropyrazine-2-carboxylic acid hydrazide | High yields, clean reactions | 140 | 30 min | 85-95 | Pyrazole derivatives | [11] |

| Pyrazine-2-carboxylate + benzylamine | High efficiency conversion | 45 | 20 min | 77.2 | Pyrazinamide | [12] |

| α-Diketones + 1,2-diamines | Room temperature possible | RT-140 | 1-20h | 85-96 | Pyrazine derivatives | [13] |

| Acyloins + ammonium salts | Reflux in water | 106 | 3h | 7.4 | Dimethylpyrazines | [14] |

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for pyrazine synthesis, offering enhanced safety, improved reaction control, and enabling continuous manufacturing processes. The integration of flow systems with pyrazine synthesis provides numerous advantages including better heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely.

Continuous-flow biocatalytic synthesis represents one of the most innovative applications of flow chemistry to pyrazine derivatives. The development of a continuous-flow system for synthesizing pyrazinamide derivatives from pyrazine esters and amines using Lipozyme TL IM from Thermomyces lanuginosus marks a significant advancement [9]. This system operates at mild conditions (45°C) with a residence time of 20 minutes, achieving excellent yields (91.6%) while demonstrating good scalability. The method accommodates various substrates including aliphatic amines, benzylamines, and morpholines, providing access to 23 different pyrazinamide derivatives in parallel.

Multistep continuous flow synthesis has been successfully applied to pyrazole preparation through metal-free amine-redox processes [15]. This versatile setup enables the four-step conversion of anilines into pyrazole products, incorporating diazotization and vitamin C-mediated reduction. The system demonstrates significant safety advantages by avoiding the isolation and handling of explosive diazonium intermediates. The telescoped process achieves yields ranging from 51-90% with residence times as short as 64 minutes, compared to conventional batch processes requiring 20 hours or more.

The integration of flow chemistry with crystallization processes has been demonstrated through the synthesis of pyrazinamide [16]. Catalytic flow hydration of pyrazinecarbonitrile to pyrazinamide is performed in a packed bed column containing manganese dioxide catalyst. The effluent from this flow reactor is directly linked to a tri-segmented tubular crystallizer, providing seamless transition from synthesis to crystallization with control over solid form and particle characteristics. This integrated approach eliminates intermediate isolation steps and improves overall process efficiency.

Advanced flow setups enable the safe handling of hazardous diazoalkane intermediates in pyrazole synthesis. The development of PFA reactor coils for diazoalkane formation and subsequent [3+2] cycloaddition reactions allows for the synthesis of highly functionalized fluorinated pyrazoles and pyrazolines [17]. Operating temperatures of 60-90°C with residence times of 5-10 minutes yield products in the range of 48-99%. The flow system enables the safe handling of diazoalkanes at elevated temperatures while providing access to aryl alkyne dipolarophiles under catalyst-free conditions.

Y-mixer systems have been implemented for enzymatic synthesis of pyrazine derivatives, achieving high space-time yields [12]. These systems utilize precise control over mixing and reaction conditions to optimize enzyme performance. The continuous nature of the process allows for steady-state operation and consistent product quality while minimizing enzyme deactivation through controlled residence times and gentle mixing conditions.

The scalability of flow chemistry approaches has been demonstrated through gram-scale syntheses. Continuous production systems can operate for extended periods, producing substantial quantities of pyrazine derivatives without the need for batch-to-batch variations. The ability to scale up by increasing flow rates or operating multiple systems in parallel makes flow chemistry particularly attractive for pharmaceutical and industrial applications [9] [16].

Process intensification through flow chemistry enables the achievement of higher reaction rates and improved selectivity compared to batch processes. The enhanced heat and mass transfer characteristics of microreactor systems allow for more precise control over reaction conditions, leading to improved product quality and reduced formation of by-products. Temperature and pressure control in flow systems enables access to reaction conditions that may be difficult or dangerous to achieve in batch reactors [15] [17].

Table 4: Flow Chemistry Applications

| Flow System | Reaction Type | Temperature (°C) | Residence Time | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|---|

| Continuous-flow biocatalytic | Amidation of pyrazine esters | 45 | 20 min | 91.6 | Green, scalable | [9] |

| Multistep continuous flow | Aniline to pyrazole conversion | Variable | 64 min | 51-90 | Safe handling of hazardous intermediates | [15] |

| Packed bed MnO2 column | Pyrazinecarbonitrile hydration | Variable | Continuous | High | Integrated crystallization | [16] |

| PFA reactor coils | Diazoalkane formation/cycloaddition | 60-90 | 5-10 min | 48-99 | Safe diazoalkane handling | [17] |

| Y-mixer system | Enzymatic synthesis | 45 | 20 min | 82.3 | High space-time yield | [12] |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant